PI3K and JNK Inhibitor Intermediate: Documented Utility in Dual-Kinase Scaffold Construction
2-Methylpyridine-5-boronic acid is explicitly cited as a key building block for the preparation of biologically active compounds targeting both phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK) . This dual-target application in medicinal chemistry distinguishes the compound from other regioisomeric pyridine boronic acids lacking documented utility in these specific kinase inhibitor programs. The compound's 2-methyl-5-boronic acid substitution pattern enables incorporation into heterocyclic scaffolds designed for ATP-binding site engagement in both PI3K and JNK family kinases . The hydrochloride hydrate form (CAS 659742-21-9 derivative) is also employed as a stable, readily handled form for these same pharmaceutical applications .
| Evidence Dimension | Documented pharmaceutical intermediate application (kinase inhibitor scaffold) |
|---|---|
| Target Compound Data | Explicitly cited for preparation of PI3K and JNK inhibitor compounds |
| Comparator Or Baseline | 3-pyridine boronic acid and 4-pyridine boronic acid isomers: no documented specific PI3K/JNK inhibitor intermediate citations in same literature set |
| Quantified Difference | Qualitative difference in documented synthetic utility; no direct yield or potency comparison available |
| Conditions | Medicinal chemistry literature and supplier technical documentation cross-reference |
Why This Matters
Procurement decisions for medicinal chemistry programs targeting PI3K or JNK pathways should prioritize building blocks with documented precedent in these specific target classes to reduce synthetic risk and accelerate SAR exploration.
